

5-chloro-1H-indazole-3-carbonitrile molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-chloro-1H-indazole-3-carbonitrile*

Cat. No.: *B1419124*

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **5-chloro-1H-indazole-3-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of **5-chloro-1H-indazole-3-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, recognized as a bioisostere of indole, and is integral to numerous pharmacologically active agents.^{[1][2]} This document delineates the molecule's structural features, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it presents a field-proven, step-by-step synthesis protocol, discusses the compound's reactivity and applications as a synthetic building block, and outlines essential safety and handling procedures. The guide is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this valuable compound in their work.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in modern drug discovery.^{[2][3]} Its structural similarity to indole

allows it to act as a bioisostere, mimicking the interactions of indole-containing molecules like tryptophan and serotonin with biological targets.^[1] Consequently, indazole derivatives exhibit a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-HIV, and kinase inhibitory properties.^{[1][2][4]}

Many reactions that readily occur at the 3-position of indole are not feasible for the indazole ring, making the introduction of functional groups at this position synthetically challenging.^[1] Therefore, indazole intermediates functionalized at the C3 position, such as **5-chloro-1H-indazole-3-carbonitrile**, are critical and highly valuable starting materials. The chloro-substituent at the C5 position and the carbonitrile group at C3 provide two distinct points for further chemical modification, making this compound a versatile building block for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.^[5]

Molecular Structure and Physicochemical Properties

The molecular identity of **5-chloro-1H-indazole-3-carbonitrile** is defined by its unique arrangement of atoms and functional groups. Its formal IUPAC name is **5-chloro-1H-indazole-3-carbonitrile**.^{[6][7]} The core structure consists of the 1H-indazole tautomer, which is thermodynamically more stable than the 2H-indazole form.^[2] A chlorine atom is substituted at position 5 of the benzene ring, and a nitrile (-C≡N) group is attached to position 3 of the pyrazole ring.

Figure 1: Molecular Structure of **5-chloro-1H-indazole-3-carbonitrile**.

A summary of its key identifiers and physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties and Identifiers

Property	Value	Source(s)
Molecular Formula	$C_8H_4ClN_3$	[6] [7] [8] [9]
Molecular Weight	177.59 g/mol	[8] [9] [10]
CAS Number	29646-35-3	[6] [8]
Appearance	Pale yellow solid	[8] [10]
Solubility	Low in water; Soluble in DMSO, DMF	[10]
SMILES	$C1=CC2=C(C=C1Cl)C(=NN2)C#N$	[7]

| InChIKey | QMIBICADHKQAJK-UHFFFAOYSA-N |[\[6\]](#)[\[7\]](#) |

Spectroscopic Characterization

Unambiguous structural elucidation is paramount for any chemical entity used in research and development. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical workflow to confirm the identity and purity of **5-chloro-1H-indazole-3-carbonitrile**.

Figure 2: Analytical workflow for structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For **5-chloro-1H-indazole-3-carbonitrile**, the aromatic region of the spectrum is particularly informative.

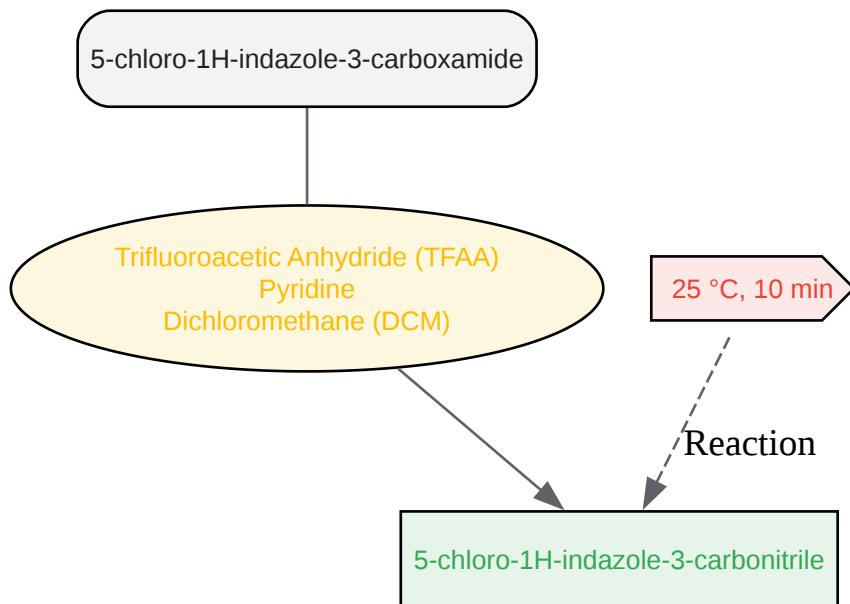
- ¹H NMR (200 MHz, $CDCl_3$) δ (ppm): 8.03 (d, $J = 9.1$ Hz, 1H), 7.96 (d, $J = 1.8$ Hz, 1H), 7.75 (dd, $J = 9.1, 1.8$ Hz, 1H).[\[8\]](#)
- Interpretation:
 - The downfield chemical shifts are characteristic of protons on an electron-deficient aromatic system.

- The signal at 8.03 ppm is a doublet corresponding to the proton at the C7 position.
- The signal at 7.96 ppm is a doublet corresponding to the proton at the C4 position, deshielded by the adjacent nitrile group.
- The signal at 7.75 ppm is a doublet of doublets, consistent with the proton at the C6 position, which is coupled to both the C7 and C4 protons.
- The N-H proton of the indazole ring typically appears as a broad singlet in the far downfield region (δ 10-13 ppm), though it was not reported in this specific dataset.[\[11\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- ν_{max} (film): 2233 cm^{-1} [\[8\]](#)
- Interpretation: This sharp, strong absorption band is highly characteristic of a nitrile ($\text{C}\equiv\text{N}$) stretching vibration.[\[12\]](#)[\[13\]](#) Its presence is a key diagnostic feature confirming the successful formation of the carbonitrile group.


Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

- Molecular Formula: $\text{C}_8\text{H}_4\text{ClN}_3$
- Expected Monoisotopic Mass: 177.0094 Da[\[7\]](#)
- Interpretation: A high-resolution mass spectrum (HRMS) should show a molecular ion peak $[\text{M}]^+$ at $\text{m/z} \approx 177.0094$. A critical diagnostic feature will be the presence of an isotopic peak $[\text{M}+2]^+$ at $\text{m/z} \approx 179.0064$ with approximately one-third the intensity of the $[\text{M}]^+$ peak. This isotopic pattern is the signature of a molecule containing one chlorine atom.

Synthesis and Purification

The conversion of a carboxamide to a carbonitrile is a standard dehydration reaction. For **5-chloro-1H-indazole-3-carbonitrile**, a reliable method involves the dehydration of the corresponding 5-chloro-1H-indazole-3-carboxamide.

[Click to download full resolution via product page](#)

Figure 3: Synthesis workflow for **5-chloro-1H-indazole-3-carbonitrile**.

Experimental Protocol

This protocol is based on a reported procedure with a high yield.[8]

Objective: To synthesize **5-chloro-1H-indazole-3-carbonitrile** via dehydration of 5-chloro-1H-indazole-3-carboxamide.

Materials:

- 5-chloro-1H-indazole-3-carboxamide (1.0 eq)
- Trifluoroacetic anhydride (TFAA) (2.5 eq)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)

- Ethyl acetate
- Water
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Sodium sulfate (anhydrous)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1H-indazole-3-carboxamide (1.0 eq) in a mixture of anhydrous pyridine and anhydrous dichloromethane.
- Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic anhydride (2.5 eq) dropwise to the stirred solution.
 - Causality: TFAA is a powerful dehydrating agent that reacts with the primary amide to form the nitrile. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction forward. The reaction is exothermic, so slow addition at low temperature is crucial for control.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 25 °C) for 10-15 minutes.^[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup & Extraction: a. Once the reaction is complete, concentrate the mixture under reduced pressure (in *vacuo*) to remove the solvents. b. Take up the resulting residue in ethyl acetate. c. Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Causality: The water wash removes excess pyridine. The sodium bicarbonate wash is critical to neutralize and remove any remaining acidic species (TFAA, trifluoroacetic acid). The brine wash helps to remove residual water from the organic layer.

- Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization or silica gel column chromatography to afford the final product, **5-chloro-1H-indazole-3-carbonitrile**, as a pale yellow solid.[8]
 - Self-Validation: The success of the synthesis is validated by subjecting the purified product to the spectroscopic analyses described in Section 3 to confirm its structure and purity. The reported yield for this procedure is high (92%).[8]

Reactivity and Applications in Drug Discovery

5-chloro-1H-indazole-3-carbonitrile is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules.[5]

- Kinase Inhibitors: The indazole core is a key pharmacophore in many tyrosine kinase inhibitors used in oncology.[5][14] This compound serves as a starting point for building molecules that target specific kinases involved in cancer cell proliferation.
- Modification of the Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a wide array of derivatives for SAR studies.
- N-Alkylation/Arylation: The N-H of the pyrazole ring can be functionalized through various coupling reactions, allowing for the exploration of different substituents to optimize drug properties like potency and bioavailability.[15]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **5-chloro-1H-indazole-3-carbonitrile**.

Table 2: GHS Hazard Information

Hazard Statement	Description	Source(s)
H302	Harmful if swallowed.	[16]
H315	Causes skin irritation.	[16] [17]
H319	Causes serious eye irritation.	[16] [17]

| H335 | May cause respiratory irritation. |[\[17\]](#) |

Handling Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[\[16\]](#)[\[18\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[17\]](#)
- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[\[10\]](#)[\[18\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[\[16\]](#)

Conclusion

5-chloro-1H-indazole-3-carbonitrile is a synthetically valuable heterocyclic compound, underpinned by the privileged indazole scaffold. Its molecular structure, confirmed through a robust combination of NMR, IR, and MS techniques, offers key functional groups for elaboration into novel therapeutic agents. The efficient and high-yielding synthesis presented herein provides a reliable pathway for its preparation. A thorough understanding of its structure, properties, and safe handling procedures is essential for researchers aiming to leverage this potent building block in the fields of medicinal chemistry and drug discovery.

References

- 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem. [\[Link\]](#)
- **5-Chloro-1H-Indazole-3-Carbonitrile** - Methylamine Supplier. [\[Link\]](#)
- 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 - PubChem. [\[Link\]](#)

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]
- Safety D
- Methyl 5-Chloro-1H-indazole-3-carboxyl
- 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 1077-95-8 - M
- (PDF) Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- **5-chloro-1h-indazole-3-carbonitrile** (C8H4CIN3) - PubChemLite. [Link]
- (PDF) Crystal structure of 5-methoxy-N'-(3Z)-5-chloro-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide-DMSO (1/1)
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. [Link]
- N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - NIH. [Link]
- Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl) - NIH. [Link]
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]
- Harnessing CO₂ Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Public
- Synthesis of 1H-Indazoles via Silver(I)
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methyl 5-Chloro-1H-indazole-3-carboxylate [myskinrecipes.com]
- 6. 5-Chloro-1H-indazole-3-carbonitrile | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - 5-chloro-1h-indazole-3-carbonitrile (C8H4ClN3) [pubchemlite.lcsb.uni.lu]
- 8. 5-CHLORO-1H-INDAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 9. 5-Chloro-1H-indazole-3-carbonitrile , 98% , 29646-35-3 - CookeChem [cookechem.com]
- 10. 5-Chloro-1H-Indazole-3-Carbonitrile | Chemical Properties, Uses, Safety, Supplier Information – China Indazole Manufacturer [nj-finechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. aksci.com [aksci.com]
- 18. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [5-chloro-1H-indazole-3-carbonitrile molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1419124#5-chloro-1h-indazole-3-carbonitrile-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com